- N-(Cyclohexylcarbonyl)-D-phenylalanines and related compounds. A new class of oral hypoglycemic agents. 2Journal of Medicinal Chemistry, 1989, 32(7), 1436-41,
Cas no 943-29-3 (4-tert-Butycyclohexanecarboxylic Acid)
4-tert-Butycyclohexanecarboxylic Acid Properties
Names and Identifiers
-
- trans-4-(tert-Butyl)cyclohexanecarboxylic acid
- trans-4-tert-Butylcyclohexanecarboxylic Acid
- 4-TERT-BUTYCYCLOHEXANECARBOXYLIC ACID
- 4-TERT-BUTYLCYCLOHEXANECARBOXYLIC ACID (TRANS)
- acide 4-t.butyl cyclohexane carboxylique trans
- acide t-butyl-4 cyclohexanecarboxylique trans
- Cyclohexanecarboxylic acid,4-tert-butyl-,trans
- trans-4-(Dimethylethyl)cyclohexanecarboxylic acid
- trans-4-tert-butyl-1-cyclohexanecarboxylic acid
- trans-4-tert-Butylcy
- Trans-4-Tert-Butylcyclohexane Carboxylic Acid
- 4-tert-Butylcyclohexanecarboxylic acid
- cis-4-tert-Butylcyclohexanecarboxylic acid
- 4-tert-Butylcyclohexane-1-carboxylic acid
- 4-(tert-butyl)cyclohexanecarboxylic acid
- Cyclohexanecarboxylic acid, 4-(1,1-dimethylethyl)-, cis-
- Cyclohexanecarboxylic acid, 4-(1,1-dimethylethyl)-
- Cyclohexanecarboxylic acid, 4-(1,1-dimethylethyl)-, trans-
- cis-4-tert-Butylcyclohexane carboxylic acid
- QVQK
- Cyclohexanecarboxylic acid, 4-tert-butyl-, trans- (8CI)
- trans-4-(1,1-Dimethylethyl)cyclohexanecarboxylic acid (ACI)
- trans-4-tert-Butylcyclohexanoic acid
- 4-tert-butylcyclohexane carboxylic acid
- CS-0453487
- 4-tert-Butylcyclohexanecarboxylic acid pure trans isomer
- AKOS015837821
- NSC176105
- ChemDiv2_003455
- 4-tert-Butylcyclohexanecarboxylic acid, 99%
- AS-64517
- 943-29-3
- 5451-55-8
- NSC52181
- NSC52180
- MFCD00466237
- NSC-52180
- 4-tert-Butylcyclohexanecarboxylic acid,c&t
- AS-69893
- Q27159833
- EU-0099985
- 4-t-butylcyclohexanecarboxylic acid
- ZB1703
- Cis-4-(tert-butyl)cyclohexanecarboxylic acid
- 943-28-2
- trans-4-t-butylcyclohexanecarboxylic acid
- DTXSID301259837
- Cyclohexanecarboxylic acid, 4-tert-butyl-, trans-
- DB-057491
- DTXSID70241408
- EN300-20265
- Cyclohexanecarboxylic acid, 4-tert-butyl-, cis-
- (1R,4R)-4-TERT-BUTYLCYCLOHEXANE-1-CARBOXYLIC ACID
- trans-4-tert-butyl-cyclohexanecarboxylic acid
- T71484
- AKOS015837823
- Trans-4-(1,1-dimethylethyl)cyclohexanecarboxylic acid
- CS-0081079
- AS-17248
- AB06262
- 4-tert-Butylcyclohexanecarboxylic acid methyl ester,c&t
- Cyclohexanecarboxylic acid,1-dimethylethyl)-, trans-
- 4-(Tert-butyl)cyclohexane-1-carboxylic acid
- (1r,4r)-4-tert-butylcyclohexanecarboxylic acid
- SR-01000597228
- HMS1378N01
- 4-tert-butylcyclohexancarboxilic acid
- AC7380
- NSC176107
- 4-tert-butylcyclohexane-carboxylic acid
- 4-tert-butylcyclohexylcarboxylic acid
- 4-t-butylcyclohexane-1-carboxylic acid
- NSC-52181
- SCHEMBL503482
- D88778
- MFCD08276286
- SCHEMBL14540601
- NSC 52181
- CHEBI:87689
- 4-tert-Butylcyclohexanecarboxylic acid, purum, >=98.0% (T)
- 4-tert-butyl-cyclohexanecarboxylic acid
- NSC-176105
- SR-01000597228-1
- AKOS000120233
- SCHEMBL1835961
- Z104477532
- B2631
- Cis-4-(tert-butyl)cyclohexanecarboxylicacid
- SY102581
- trans-4-tert-Butycyclohexanecarboxylic acid
- (1r,4r)-4-(tert-butyl)cyclohexanecarboxylic acid
- GEO-02474
- 4-tert-Butylcyclohexanecarboxylic acid #
- SCHEMBL3514603
- J-660041
- Cyclohexanecarboxylic acid,1-dimethylethyl)-, cis-
- trans-4-tert-butylcyclohexane-1-carboxylic acid
- MFCD00042622
- DB-052595
- (1S,4S)-4-TERT-BUTYLCYCLOHEXANE-1-CARBOXYLIC ACID
- Cyclohexanecarboxylicacid, 4-(1,1-dimethylethyl)-, cis-
- NSC-176107
- SCHEMBL17935778
- B1285
- +Expand
-
- MFCD00466237
- QVQKEGYITJBHRQ-KYZUINATSA-N
- 1S/C11H20O2/c1-11(2,3)9-6-4-8(5-7-9)10(12)13/h8-9H,4-7H2,1-3H3,(H,12,13)/t8-,9-
- C([C@@H]1CC[C@@H](C(=O)O)CC1)(C)(C)C
Computed Properties
- 184.14600
- 1
- 2
- 2
- 184.146329876g/mol
- 13
- 183
- 0
- 0
- 0
- 0
- 0
- 1
- 3.3
- 0
- 37.3
Experimental Properties
- 2.92350
- 37.30000
- 282.9℃ at 760 mmHg
- 174.0 to 178.0 deg-C
- Not determined
- Not determined
4-tert-Butycyclohexanecarboxylic Acid Security Information
4-tert-Butycyclohexanecarboxylic Acid Customs Data
- 2916209090
-
China Customs Code:
2916209090Overview:
2916209090 other(Cycloalkane\Cycloene\Cyclic terpene)Monocarboxylic acid(Including anhydrides\Acyl halide,Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported food
M.Import commodity inspection
N.Export commodity inspectionSummary:
2916209090 other cyclanic, cyclenic or cyclotherpenic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:6.5% General tariff:30.0%
4-tert-Butycyclohexanecarboxylic Acid Price
4-tert-Butycyclohexanecarboxylic Acid Synthesis
Synthetic Circuit 1
Synthetic Circuit 2
- Nickel- and Cobalt-Catalyzed Direct Alkylation of Azoles with N-Tosylhydrazones Bearing Unactivated Alkyl GroupsAngewandte Chemie, 2012, 51(3), 775-779,
Synthetic Circuit 3
- Cycloalkylmethyl radicals. Part 3. Dynamic stereochemistry of axial and equatorial cyclohexylmethyl and 4-alkylcyclohexylmethyl radicalsJournal of the Chemical Society, 1986, (8), 1337-44,
Synthetic Circuit 4
- Preparation of novel 2-(substituted Ph or pyridyl)-5-ethyl-7-cycloalkyl-imidazotriazinones as PDE 4 inhibitors, United Kingdom, , ,
Synthetic Circuit 5
- Separation of cis/trans-cyclohexanecarboxylates by enzymic hydrolysis: preference for diequatorial isomersTetrahedron Letters, 1996, 37(50), 9029-9032,
Synthetic Circuit 6
- Palladium catalyzed regio- and stereoselective carboxylation of cycloalkanes with carbon monoxideChemistry Letters, 1991, (8), 1433-6,
Synthetic Circuit 7
- Studies on hypolipidemic agents. IV. Syntheses and biological activities of trans- and cis-2-(4-alkylcyclohexyl)-2-oxoethyl arenesulfonatesChemical & Pharmaceutical Bulletin, 1987, 35(8), 3276-83,
Synthetic Circuit 8
- Stereochemistry of decarbalkoxylation of cyclic geminal diesters effected by water and lithium chloride in dimethyl sulfoxideJournal of Organic Chemistry, 1980, 45(21), 4105-11,
Synthetic Circuit 9
- Stereochemistry of alkylation of carboxylic acid salt and ester α anions derived from cyclic systemsJournal of Organic Chemistry, 1980, 45(16), 3236-45,
Synthetic Circuit 10
- Preparation and properties of ruthenium catalysts of the liquid-phase hydrogenation of aromatic compoundsIzvestiya Akademii Nauk SSSR, 1979, (11), 2441-5,
Synthetic Circuit 11
- Stereochemistry of nucleophilic solvent participation in the decomposition of diacyl peroxidesJournal of the American Chemical Society, 1979, 101(26), 7679-83,
Synthetic Circuit 12
- Hydroboration of 4-tert-butyl-2,2-dimethyl-1-methylenecyclohexane and of 3,3,5-trimethyl-1-methylenecyclohexane. Preparation of 4-tert-butyl-1-hydroxymethyl-2,2-dimethylcyclohexanes and of 1-hydroxymethyl-3,3,5-trimethylcyclohexanesCanadian Journal of Chemistry, 1975, 53(14), 2033-40,
Synthetic Circuit 13
- Stereoselectivity in the base-catalyzed decarboxylation of 4-tert-butylcyclohexane-1,1-dioic acidJournal of Organic Chemistry, 1975, 40(6), 790-2,
Synthetic Circuit 14
- Reactions with lead tetraacetate. 28. Stereochemistry of fragmentation products formed in the lead tetraacetate and related oxidations of alcohols. I. β-Fragmentation of cis- and trans-4-t-butylcyclohexanemethanolHelvetica Chimica Acta, 1974, 57(4), 1015-35,
Synthetic Circuit 15
- Stereochemistry and reactivity of unsaturated compounds. XVII. Synthesis of 4-tert-butyl-2-cyclohexenecarboxylic acidZhurnal Organicheskoi Khimii, 1971, 7(11), 2292-5,
Synthetic Circuit 16
- Conformation and reactivity. VI. Kinetics of the acid-catalyzed esterification in methanol of the trans-decalin-carboxylic acids, of the 4-tert-butyl- or 2-methylcyclohexane-carboxylic acids, of certain trans-4-substituted cyclohexanecarboxylic acids, and of cyclohexanecarboxylic acidJournal of the Chemical Society [Section] B: Physical Organic, 1967, (6), 570-3,
Synthetic Circuit 17
- Selective Hydrogenation of Lignin-derived Aromatics to Give Cyclohexanes with a Rhodium-Pincer PrecatalystJournal of Organometallic Chemistry, 2023, 997,,
Synthetic Circuit 18
Synthetic Circuit 19
Synthetic Circuit 20
4-tert-Butycyclohexanecarboxylic Acid Raw materials
- cyclohexanecarboxylic acid, 4-(1,1-dimethylethyl)-, methyl ester, trans-
- 4-tert-Butylcyclohexanecarboxylic Acid
- Cyclohexanecarboxylic acid, 4-(1,1-dimethylethyl)-, ethyl ester, cis-
- 4-Tert-Butylbenzoic acid
4-tert-Butycyclohexanecarboxylic Acid Preparation Products
4-tert-Butycyclohexanecarboxylic Acid Suppliers
4-tert-Butycyclohexanecarboxylic Acid Related Literature
-
1. Factors influencing proton relaxation in the dideuteriomethyl groupJoseph B. Lambert,Barbara T. Ziemnicka-Merchant,Mark A. Hayden,Allen T. Hjelmfelt J. Chem. Soc. Perkin Trans. 2 1991 1553
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